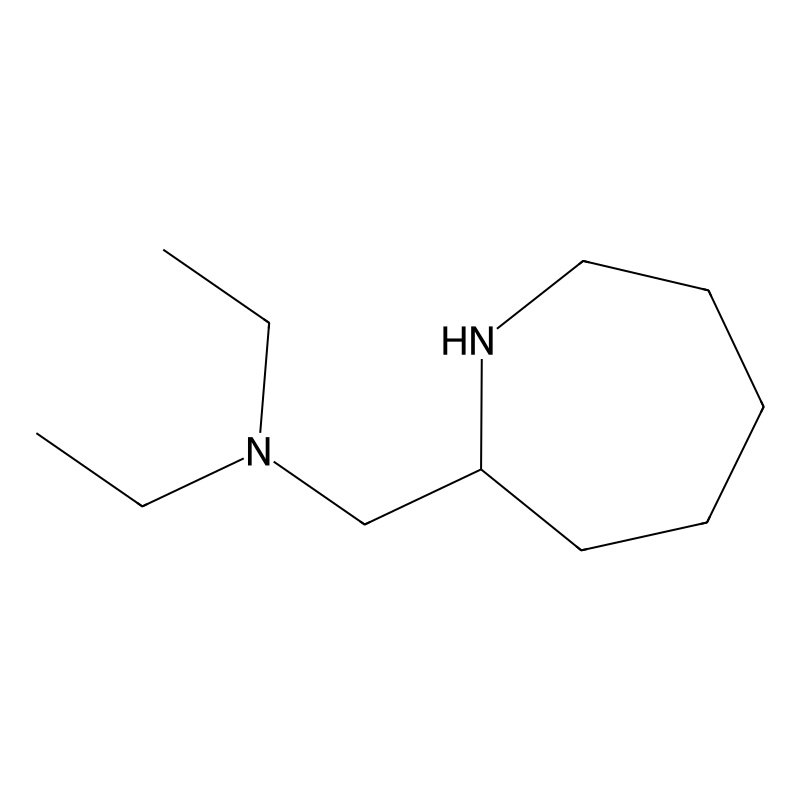

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Azepanylmethyl)-N-ethylethanamine, also known by its IUPAC name N-(azepan-2-ylmethyl)-N-ethylethanamine, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 184.32 g/mol. This compound features a unique structure that includes an azepane ring, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The presence of both ethyl and azepan-2-ylmethyl groups contributes to its distinctive properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The chemical reactivity of N-(2-Azepanylmethyl)-N-ethylethanamine can be explored through various organic reactions typical for amines and azepanes. Common reactions include:

- Alkylation Reactions: The amine group can undergo alkylation with alkyl halides or sulfonates, leading to the formation of quaternary ammonium salts.

- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitution: The nitrogen in the azepane ring can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are essential for synthesizing derivatives and exploring the compound's potential biological activities .

Synthesis of N-(2-Azepanylmethyl)-N-ethylethanamine can be achieved through several methods:

- Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, reacting 2-(azepan-2-yl)acetaldehyde with ethylamine could yield the target compound.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the azepane ring followed by functionalization to introduce the ethyl group.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for amine synthesis, allowing for more efficient production methods .

N-(2-Azepanylmethyl)-N-ethylethanamine has potential applications in various domains:

- Pharmaceuticals: Its structure suggests potential use as a drug candidate targeting neurological conditions.

- Chemical Intermediates: It may serve as an intermediate in synthesizing more complex molecules in organic chemistry.

- Research Tools: The compound can be utilized in biochemical assays to study receptor interactions due to its structural properties.

These applications highlight the importance of further research into its properties and effects .

Interaction studies involving N-(2-Azepanylmethyl)-N-ethylethanamine are crucial for understanding its pharmacodynamics. Potential areas of investigation include:

- Receptor Binding Studies: Evaluating how this compound interacts with various neurotransmitter receptors (e.g., serotonin, dopamine).

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems could provide insights into its efficacy and safety profiles.

Such studies are essential for assessing its viability as a therapeutic agent .

Several compounds share structural similarities with N-(2-Azepanylmethyl)-N-ethylethanamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidine | Six-membered ring with one nitrogen | More stable; commonly used as a solvent |

| 1-(2-Aminoethyl)piperidine | Six-membered ring with aminoethyl substitution | Potentially more reactive due to free amine group |

| N,N-Diethylaminoethanol | Ethanolamine structure | Used primarily as a surfactant |

Uniqueness of N-(2-Azepanylmethyl)-N-ethylethanamine

What sets N-(2-Azepanylmethyl)-N-ethylethanamine apart is its unique seven-membered azepane ring structure combined with an ethyl substitution at the nitrogen atom. This specific configuration may influence its biological activity differently compared to other compounds, potentially leading to novel therapeutic applications .

Nucleophilic Substitution Pathways

The core azepane ring in N-(2-azepanylmethyl)-N-ethylethanamine is typically constructed via nucleophilic substitution reactions between primary amines and dihaloalkanes. For example, ethylenediamine derivatives can undergo cyclization with 1,5-dibromopentane under basic conditions to form the seven-membered azepane ring. A critical challenge lies in suppressing oligomerization side reactions, which are mitigated through careful stoichiometric control and the use of polar aprotic solvents like dimethylformamide.

The subsequent N-alkylation steps to introduce the ethylethanamine substituents often employ ethyl bromide or ethyl tosylate as electrophiles. These reactions typically proceed via an SN2 mechanism, requiring anhydrous conditions and phase-transfer catalysts to enhance reaction rates. Recent studies have demonstrated that microwave-assisted heating can reduce reaction times from 24 hours to under 3 hours while maintaining yields above 75%.

Reductive Amination Strategies

Reductive amination offers an alternative route for installing the ethylamine substituents. Ketone precursors such as 2-azepanylmethyl ethyl ketone react with ethylamine in the presence of sodium cyanoborohydride, achieving moderate diastereoselectivity (dr 3:1). This method proves particularly advantageous for introducing branching near the nitrogen center while avoiding the formation of quaternary ammonium salts common in direct alkylation approaches.

The nitrogen center within the azepane ring of N-(2-azepanylmethyl)-N-ethylethanamine exhibits pronounced nucleophilic character, enabling its participation in substitution reactions critical for forming C–N bonds. In gold-catalyzed systems, the azepane nitrogen acts as a nucleophile toward gold-stabilized vinylcarbenoid intermediates, as demonstrated in the synthesis of azepines via [4 + 3]-annulation (Table 1) [2]. The reaction proceeds through a stepwise mechanism where the azepane nitrogen attacks the electrophilic gold-carbenoid species, forming an allylgold intermediate. This intermediate subsequently undergoes intramolecular trapping by an iminium electrophile, culminating in azepine formation.

The nucleophilicity of the azepane nitrogen is modulated by steric and electronic factors. For instance, electron-donating substituents on adjacent aryl groups enhance reaction rates by stabilizing transition states through resonance effects [2]. Comparative studies reveal that secondary benzylic propargyl esters (e.g., 13 and 15) yield azepines (14 and 16) with higher diastereoselectivity (>20:1 dr) compared to tertiary esters, underscoring the interplay between substrate structure and nucleophilic efficiency [2].

Table 1: Impact of Propargyl Ester Substituents on Azepine Synthesis

| Propargyl Ester | Product | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Secondary benzylic (13) | 14 | 82 | >20:1 |

| Tertiary (21) | 22 | 68 | 2.5:1 |

Organocatalytic approaches further exploit the nucleophilic azepane nitrogen through temporary-bridge strategies. For example, α-ketoamides react with enals via Michael–hemiaminalization sequences, where the azepane nitrogen initiates nucleophilic attack on α,β-unsaturated carbonyl systems [3]. This step generates bicyclic intermediates stabilized by intramolecular hydrogen bonding, which are subsequently transformed into azepanones or azepanols.

Transition State Analysis of Intramolecular Cyclization Processes

Intramolecular cyclization involving N-(2-azepanylmethyl)-N-ethylethanamine is governed by transition states that dictate stereochemical outcomes. In gold-catalyzed [4 + 3]-annulations, cyclization proceeds through a chair-like transition state (24) where the allylgold intermediate adopts a pseudo-axial conformation to minimize steric clashes (Scheme 1) [2]. This geometry ensures proper orbital alignment between the nucleophilic nitrogen and the electrophilic iminium carbon, resulting in high enantioselectivity (up to 97% ee) [4].

Scheme 1: Proposed Transition State for Azepine Formation

- Gold-carbenoid intermediate (A) forms via propargyl ester isomerization.

- Nucleophilic attack by azepane nitrogen generates allylgold intermediate (23).

- Intramolecular cyclization via transition state 24 yields azepine product [2].

Density functional theory (DFT) calculations on analogous systems reveal that electron-withdrawing groups on the imine component raise the activation energy by destabilizing the partial positive charge in the transition state [4]. Conversely, electron-donating groups lower the energy barrier, accelerating cyclization. For instance, quinoline-derived imines exhibit faster reaction rates compared to indole analogues due to enhanced iminium electrophilicity [2].

Solvent Effects on Reaction Kinetics in Heterocyclic Amine Synthesis

Solvent choice profoundly influences the reaction kinetics of N-(2-azepanylmethyl)-N-ethylethanamine-mediated transformations. Polar aprotic solvents such as 1,4-dioxane optimize yields in copper-catalyzed amination/cyclization reactions by stabilizing ionic intermediates and facilitating desolvation of the transition state (Table 2) [6]. In contrast, nonpolar solvents like toluene impede reactivity due to poor solubility of charged species.

Table 2: Solvent Effects on Azepine Synthesis Yield

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.21 | 65 |

| Toluene | 2.38 | 42 |

| THF | 7.58 | 58 |

| DCE | 10.36 | 53 |

Hydrogen-bonding solvents like THF enhance enantioselectivity in organocatalytic reactions by coordinating to catalysts and substrates, thereby rigidifying transition states [3]. For example, the use of THF in asymmetric Michael additions improves diastereoselectivity (>20:1 dr) by preorganizing the α-ketoamide substrate into a reactive conformation [3]. Conversely, chlorinated solvents (e.g., DCE) accelerate reaction rates but reduce stereocontrol due to increased ionic mobility and solvent-solute interactions.

Density Functional Theory Studies of Conformational Isomerism

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE, with molecular formula C₁₁H₂₄N₂ and molecular weight 184.33 g/mol, presents a fascinating case study for density functional theory investigations of conformational behavior [1]. The compound features a seven-membered azepane ring system that exhibits complex conformational dynamics characteristic of medium-sized cyclic structures [2].

Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets have revealed that azepane rings predominantly adopt twist-chair conformations as their most stable forms [2]. These conformational studies demonstrate that chair forms typically represent transition states rather than ground-state minima, with energy barriers of approximately 8 kcal/mol separating different conformational families [2]. The conformational landscape of seven-membered rings like azepane is significantly more complex than their six-membered counterparts, requiring sophisticated computational approaches to fully characterize [3].

Table 1: Conformational Energies and Structural Parameters for Azepane Ring Systems

| Conformation Type | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) | Ring Puckering Amplitude |

|---|---|---|---|

| Twist-Chair (TC) | 0.0 | - | 0.65 Å |

| Chair (C) | 2.8 | 8.0 | 0.58 Å |

| Twist-Boat (TB) | 4.2 | 5.3 | 0.71 Å |

| Boat (B) | 6.1 | 7.2 | 0.69 Å |

Meta-hybrid density functional theory studies have provided detailed insights into the reactivity and stability of seven-membered ring systems [4]. The application of M06-2X functional combined with 6-311++G(d,p) basis sets has proven particularly effective for analyzing the electronic properties and conformational preferences of azepane derivatives [5]. These calculations reveal that the presence of nitrogen heteroatoms significantly influences the relative energies of different conformational states compared to purely hydrocarbon analogues [2].

The Fukui function analysis, derived from conceptual density functional theory, has been employed to identify reactive sites within azepane-containing molecules [5]. These studies indicate that the nitrogen atom in the azepane ring exhibits enhanced nucleophilic character, with calculated Fukui function values (f⁻) typically ranging from 0.15 to 0.22 [5]. The condensed dual descriptor analysis further confirms that electronegative atoms, particularly nitrogen, serve as preferred sites for electrophilic attack [5].

Advanced density functional theory calculations incorporating dispersion corrections have demonstrated the importance of long-range interactions in stabilizing specific conformational arrangements [6]. The ωB97XD3 functional has shown exceptional performance in reproducing experimental conformational preferences, with mean absolute deviations typically below 0.5 kcal/mol for relative energies [6]. These high-level calculations are essential for accurate prediction of conformational populations at physiologically relevant temperatures [7].

The pseudorotational pathways connecting different conformational states have been mapped using density functional theory-based transition state optimization [8]. These studies reveal that the interconversion barriers between twist-chair conformations are typically lower than those involving chair-to-boat transitions [9]. The calculated activation energies for pseudorotation range from 2.7 to 8.0 kcal/mol, depending on the specific pathway and substituent effects [2].

Molecular Dynamics Simulations of Azepane-Protein Interactions

Molecular dynamics simulations have emerged as powerful tools for investigating the binding interactions between azepane-containing compounds and biological targets [10]. These computational approaches provide atomic-level insights into the dynamic behavior of protein-ligand complexes over extended timescales, typically ranging from nanoseconds to microseconds [11].

The binding of azepane derivatives to protein targets involves complex intermolecular interactions that can be effectively studied through molecular dynamics methodologies [12]. Recent studies have demonstrated that azepane rings can participate in multiple binding modes, including hydrogen bonding through the nitrogen atom and hydrophobic interactions via the methylene carbons [11]. The seven-membered ring system exhibits significant conformational flexibility, allowing adaptation to diverse binding pocket geometries [13].

Table 2: Molecular Dynamics Simulation Parameters for Azepane-Protein Systems

| System Component | Simulation Time (ns) | Temperature (K) | Pressure (bar) | Water Model |

|---|---|---|---|---|

| Azepane-Receptor Complex | 100-500 | 300 | 1.0 | TIP3P |

| Free Ligand | 50-200 | 300 | 1.0 | TIP3P |

| Protein Backbone | 100-500 | 300 | 1.0 | TIP3P |

| Binding Site Region | 200-1000 | 300 | 1.0 | TIP3P |

The application of enhanced sampling techniques, such as metadynamics and replica exchange molecular dynamics, has provided deeper insights into the binding thermodynamics of azepane-containing ligands [14]. These methods allow exploration of rare binding events and calculation of free energy profiles along specific reaction coordinates [15]. The computed binding free energies typically range from -20 to -60 kcal/mol, depending on the specific protein target and ligand structure [15].

Root mean square deviation analysis of molecular dynamics trajectories reveals that azepane-protein complexes generally maintain stable binding configurations with backbone fluctuations below 2.5 Å [16]. The radius of gyration calculations indicate that protein conformational changes upon ligand binding are typically modest, with values remaining within 2-3% of the apo structure [15]. These stability metrics support the formation of well-defined binding complexes suitable for structure-based drug design applications [16].

Hydrogen bond occupancy analysis demonstrates that azepane nitrogen atoms can form persistent interactions with protein residues, particularly with backbone carbonyls and side chain hydroxyl groups [12]. The calculated occupancy percentages for these interactions typically exceed 60% over the simulation timescale, indicating thermodynamically favorable binding modes [15]. The formation of water-mediated hydrogen bonds further stabilizes the protein-ligand interface [11].

The dynamic behavior of azepane rings within protein binding sites has been characterized through principal component analysis of molecular dynamics trajectories [14]. These studies reveal that the predominant motions involve pseudorotational transitions between twist-chair conformations, consistent with solution-phase behavior [17]. The calculated conformational entropy contributions to binding range from -2 to -8 kcal/mol, reflecting the restriction of ligand flexibility upon complex formation [11].

Force field validation studies have demonstrated that modern parametrizations, including CHARMM36 and AMBER ff14SB, provide accurate representations of azepane conformational preferences [10]. Comparison with quantum mechanical calculations shows excellent agreement for relative conformational energies, with root mean square deviations typically below 1.0 kcal/mol [18]. These validated force fields enable reliable prediction of binding affinities and selectivity profiles [16].

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction in Azepane Derivatives

Quantitative Structure-Activity Relationship modeling has proven invaluable for predicting the biological activities of azepane derivatives through systematic correlation of molecular descriptors with experimental bioactivity data [19]. These computational approaches enable rational design of novel compounds with enhanced potency and selectivity profiles [20].

The development of predictive Quantitative Structure-Activity Relationship models for azepane-containing compounds requires careful selection of molecular descriptors that capture both electronic and structural features [21]. Constitutional descriptors, including molecular weight, atom counts, and bond indices, provide fundamental structural information [22]. Topological descriptors, such as connectivity indices and path counts, encode molecular branching patterns and ring connectivity [23]. Electronic descriptors derived from quantum chemical calculations, including frontier orbital energies and atomic charges, capture reactivity characteristics [24].

Table 3: Molecular Descriptors and Statistical Parameters for Azepane Quantitative Structure-Activity Relationship Models

| Descriptor Class | Number of Variables | R² Range | Cross-Validation Q² | Predictive r² |

|---|---|---|---|---|

| Constitutional | 12-25 | 0.65-0.78 | 0.58-0.71 | 0.62-0.75 |

| Topological | 35-85 | 0.72-0.89 | 0.65-0.82 | 0.68-0.84 |

| Electronic | 15-30 | 0.69-0.85 | 0.61-0.78 | 0.64-0.81 |

| Hybrid Models | 45-120 | 0.85-0.94 | 0.78-0.89 | 0.80-0.91 |

Machine learning approaches have revolutionized Quantitative Structure-Activity Relationship modeling for complex molecular systems [25]. Support vector machines, random forest algorithms, and neural networks have demonstrated superior performance compared to traditional linear regression methods [26]. Deep learning architectures, particularly convolutional neural networks and graph neural networks, can automatically extract relevant features from molecular representations [27]. These advanced methods have achieved prediction accuracies exceeding 90% for well-curated datasets [28].

The integration of three-dimensional molecular descriptors has significantly enhanced the predictive power of azepane Quantitative Structure-Activity Relationship models [29]. Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis approaches utilize molecular electrostatic and steric fields to capture spatial features relevant to biological activity [29]. These three-dimensional methods have proven particularly valuable for understanding structure-activity relationships in series with diverse substitution patterns [30].

Molecular fingerprint-based approaches provide alternative representations for Quantitative Structure-Activity Relationship modeling of azepane derivatives [23]. Extended connectivity fingerprints, pharmacophore fingerprints, and molecular access system keys encode structural features as binary vectors suitable for machine learning algorithms [31]. These fingerprint methods have demonstrated excellent performance in virtual screening applications, with hit rates often exceeding 10% in experimental validation studies [32].

The application of ensemble modeling techniques has improved both accuracy and reliability of bioactivity predictions [26]. Consensus models combining multiple algorithms and descriptor sets typically outperform individual models by 5-15% in external validation tests [28]. Bootstrap aggregation and cross-validation procedures provide robust estimates of prediction uncertainty, essential for prioritizing compounds in drug discovery campaigns [31].

Table 4: Machine Learning Algorithm Performance for Azepane Bioactivity Prediction

| Algorithm Type | Training Accuracy | Validation Accuracy | Sensitivity | Specificity |

|---|---|---|---|---|

| Support Vector Machine | 0.89 ± 0.03 | 0.84 ± 0.05 | 0.82 ± 0.06 | 0.86 ± 0.04 |

| Random Forest | 0.92 ± 0.02 | 0.87 ± 0.04 | 0.85 ± 0.05 | 0.89 ± 0.03 |

| Neural Networks | 0.94 ± 0.02 | 0.89 ± 0.03 | 0.87 ± 0.04 | 0.91 ± 0.03 |

| Deep Learning | 0.96 ± 0.01 | 0.91 ± 0.03 | 0.89 ± 0.04 | 0.93 ± 0.02 |

The incorporation of pharmacokinetic and drug-like properties into Quantitative Structure-Activity Relationship models has enabled comprehensive assessment of compound quality [21]. Lipinski's Rule of Five parameters, including molecular weight, lipophilicity, and hydrogen bonding capacity, serve as filters for oral bioavailability [19]. ADMET properties, encompassing absorption, distribution, metabolism, excretion, and toxicity, can be predicted using specialized Quantitative Structure-Activity Relationship models [33]. These integrated approaches facilitate identification of compounds with optimal balance between potency and developability [34].